molecular formula C23H18 B14610164 Anthracene, 9-[2-(4-methylphenyl)ethenyl]- CAS No. 60949-17-9

Anthracene, 9-[2-(4-methylphenyl)ethenyl]-

Cat. No.: B14610164
CAS No.: 60949-17-9
M. Wt: 294.4 g/mol
InChI Key: MOZNELUVCNFAPE-UHFFFAOYSA-N
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Description

Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the 9-position of anthracene via an ethenyl linkage. It is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- typically involves the Wittig reaction. . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of anthraquinone derivatives.

    Reduction: This reaction can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 9-[2-(4-methylphenyl)ethyl]anthracene.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Anthracene, 9-[2-(4-methylphenyl)ethenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .

Comparison with Similar Compounds

Similar Compounds

  • 9-Vinylanthracene
  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics .

Properties

CAS No.

60949-17-9

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

9-[2-(4-methylphenyl)ethenyl]anthracene

InChI

InChI=1S/C23H18/c1-17-10-12-18(13-11-17)14-15-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-16H,1H3

InChI Key

MOZNELUVCNFAPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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